molecular formula C16H23NO5 B019013 N-(t-Boc)-3-phenyl Isoserine Ethyl Ester CAS No. 143527-75-7

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

Cat. No. B019013
M. Wt: 309.36 g/mol
InChI Key: XOGCYMFNVKHELE-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester-related compounds involves several steps, including regio- and stereoselective synthesis processes. For instance, N-Boc-α-tosylsarcosine ethyl ester undergoes reactions under neutral conditions with allylic carbonates or vinyloxirane in the presence of palladium catalysts to yield protected γ,δ-unsaturated N-methyl-α-amino acids (Alonso, Costa, & Nájera, 1997). Additionally, microbial and enzymatic processes have been employed to prepare chiral intermediates like (2R,3S)-(−)-N-benzoyl-3-phenyl isoserine ethyl ester, a potential taxol side-chain synthon, showcasing the diversity of methods available for the synthesis of these compounds (Patel et al., 1993).

Molecular Structure Analysis

Research into the molecular structure of related compounds, such as N-(t-Boc)-L-(Phosphonodifluoromethyl)phenylalanine benzyl ester, highlights the intricate design of these molecules. These structures are meticulously planned to allow for further chemical modifications, which are critical for their subsequent application in peptide synthesis and as mimetics of biologically active molecules (Wrobel & Dietrich, 1993).

Chemical Reactions and Properties

The chemical reactions involving N-(t-Boc)-3-phenyl Isoserine Ethyl Ester and its analogs are varied and often require specific conditions for successful outcomes. For example, catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported, demonstrating the chemoselectivity and efficiency of such processes without the need for harsh conditions or complex catalysts (Chankeshwara & Chakraborti, 2006).

Physical Properties Analysis

The physical properties of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester and similar compounds are crucial for their handling and application in chemical syntheses. These properties, including solubility, melting point, and crystallinity, can significantly affect the outcome of chemical reactions and the purity of the final product. For instance, the crystal structure and conformation studies of related peptides provide insights into their stability and reactivity under various conditions (Sukumar et al., 2005).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability under different conditions, and interaction with other molecules, are fundamental to their utility in the synthesis of more complex molecules. Studies on the chemoselective N-tert-butyloxycarbonylation of amines in water highlight the importance of understanding these properties to optimize reaction conditions and outcomes (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name

ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGCYMFNVKHELE-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448577
Record name N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

CAS RN

143527-75-7
Record name N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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